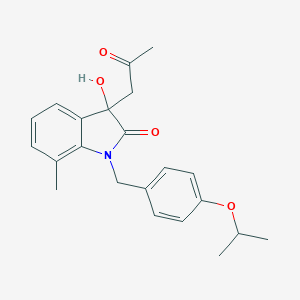

3-hydroxy-1-(4-isopropoxybenzyl)-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(4-propan-2-yloxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)27-18-10-8-17(9-11-18)13-23-20-15(3)6-5-7-19(20)22(26,21(23)25)12-16(4)24/h5-11,14,26H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHGGIIZICSKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-1-(4-isopropoxybenzyl)-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a derivative of indole that has garnered attention for its potential biological activities. This compound is part of a broader class of 1,3-dihydro-2H-indol-2-one derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is and it features a complex structure that includes an indole ring system. The presence of hydroxyl and isopropoxy groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that various 1,3-dihydro-2H-indol-2-one derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can be effective against a range of pathogens, including:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger

For instance, a study demonstrated that certain derivatives displayed potent antifungal activity against Candida species, highlighting the potential of indole derivatives in treating fungal infections .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Some studies have reported that these compounds can inhibit viral replication in cell cultures, particularly against HIV and other viruses. The mechanism often involves interference with viral entry or replication processes .

Anticancer Properties

Several studies have suggested that indole derivatives possess anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further research in cancer therapeutics. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymes : Some indole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens.

- Interaction with DNA : These compounds may intercalate into DNA, leading to disruptions in replication and transcription processes.

- Modulation of Signaling Pathways : Indole derivatives can influence various signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of indole derivatives against Mycobacterium tuberculosis and found significant inhibition at low concentrations. The results suggested that structural modifications could enhance activity against resistant strains .

- Anticancer Activity : Another research project focused on the synthesis and evaluation of indole derivatives for their anticancer properties. Results indicated that specific modifications to the indole structure could lead to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The indol-2-one core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Impact of Substituents on Physicochemical Properties

- Isopropoxybenzyl vs. Methoxybenzyl : The 4-isopropoxybenzyl group in the target compound adds steric bulk compared to the 4-methoxyphenylmethyl group in , which may reduce metabolic clearance but increase lipophilicity.

- Positional Methyl Groups : The 7-methyl group in the target compound contrasts with the 4-methyl group in . Positional differences in methyl substitution can alter steric hindrance and binding affinity to biological targets.

NMR Spectral Differences

NMR studies of structurally related indol-2-ones (e.g., Rapa analogs) reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct chemical shifts . For instance:

- The target compound’s 4-isopropoxybenzyl group likely perturbs chemical shifts in regions analogous to "Region A" (positions 39–44), as observed in .

- The 2-oxopropyl group may influence shifts in "Region B" (positions 29–36), similar to the oxopropylidene group in , which exhibits conjugated double-bond effects.

Reactivity and Stability

- Conjugated Systems: The oxopropylidene group in forms a conjugated enone system, increasing electrophilicity and susceptibility to nucleophilic attack.

- Metabolic Stability : The isopropoxy group in the target compound may confer resistance to oxidative metabolism compared to methoxy or benzyl groups in and , which are more prone to demethylation or hydroxylation.

Research Implications

- Drug Design : The target compound’s combination of hydroxy, oxo, and bulky substituents may optimize binding to kinases or GPCRs, as seen in related indol-2-one derivatives .

- Lumping Strategies : Structural similarities (e.g., shared indol-2-one core) suggest that analogs like those in and could be grouped in computational models for reaction pathway simplification, as proposed in . However, substituent-specific properties may necessitate individual evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.